6-Bromo-2,3-difluorobenzoic acid

Vue d'ensemble

Description

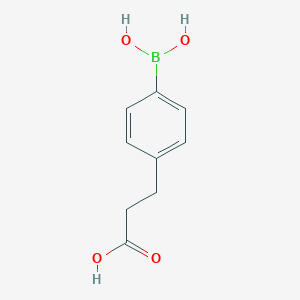

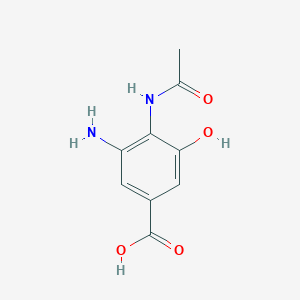

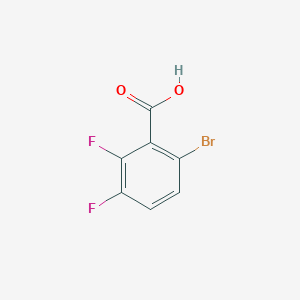

6-Bromo-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It has a molecular weight of 237 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

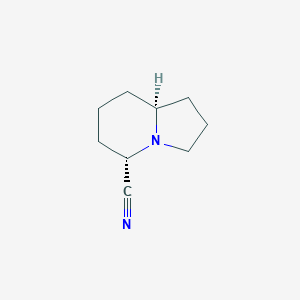

The InChI code for 6-Bromo-2,3-difluorobenzoic acid is 1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) . The SMILES string is FC1=C(F)C(C=O)=C(Br)C=C1 .Physical And Chemical Properties Analysis

6-Bromo-2,3-difluorobenzoic acid has a density of 1.872±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 283.3±40.0 ºC (760 Torr), and a flash point of 125.1±27.3 ºC .Applications De Recherche Scientifique

Proteomics Research

“6-Bromo-2,3-difluorobenzoic acid” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, localization, and much more.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in synthesizing a variety of organic compounds . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This includes the design of an optimal route, the selection of reagents, and the fine-tuning of reactions.

Enzyme Kinetics Studies

“6-Bromo-2,3-difluorobenzoic acid” aids in enzyme kinetics studies . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes. In enzyme kinetics, the reaction rate is measured and the effects of varying the conditions of the reaction are investigated.

Synthesis of Peptides and Proteins

This compound contributes to the synthesis of peptides and proteins . Peptides and proteins are fundamental components of cells that carry out important biological functions. They are made up of amino acids, which are the building blocks of life.

Synthesis of Insecticides and Herbicides

The compound extends its application to the synthesis of compounds such as insecticides and herbicides . Insecticides are substances used to kill insects, and herbicides are used to kill unwanted plants or weeds.

Safety and Hazards

Orientations Futures

While specific future directions for 6-Bromo-2,3-difluorobenzoic acid are not available, it’s worth noting that difluorobenzoic acid derivatives are often used in the synthesis of other organic compounds . For example, 2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Mécanisme D'action

Target of Action

It is believed to function as a competitive inhibitor of enzymes like cytochrome p450, along with other enzymes involved in the metabolism of organic compounds .

Mode of Action

As a competitive inhibitor, it likely binds to the active site of its target enzymes, preventing the binding of their natural substrates and thus inhibiting the enzymes’ activity .

Biochemical Pathways

Given its potential role as an inhibitor of cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in .

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-2,3-difluorobenzoic acid are as follows :

- Absorption : High gastrointestinal absorption is predicted .

- Distribution : The compound is predicted to be able to cross the blood-brain barrier .

- Metabolism : It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .

Result of Action

As a potential inhibitor of cytochrome p450 enzymes, it could impact the metabolism of various substances within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2,3-difluorobenzoic acid. For instance, the compound should be used in a well-ventilated area and kept away from moisture . It should also be handled with care to avoid physical damage to containers .

Propriétés

IUPAC Name |

6-bromo-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIYHMCGMOJBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624714 | |

| Record name | 6-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluorobenzoic acid | |

CAS RN |

183065-72-7 | |

| Record name | 6-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)